N-butyl-3-methoxy-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-butyl-3-methoxy-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-methoxy-1-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process. One common method involves the condensation of 3-methoxy-1-methyl-1H-pyrazol-4-amine with butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-butyl-3-methoxy-1-methyl-1H-pyrazol-4-one, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-butyl-3-methoxy-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-butyl-3-methoxy-1-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-1-methyl-1H-pyrazol-4-amine: Lacks the butyl group, leading to different chemical and biological properties.
N-butyl-1-methyl-1H-pyrazol-4-amine: Lacks the methoxy group, which can affect its reactivity and applications.
N-butyl-3-methyl-1H-pyrazol-4-amine: Similar structure but with different substitution patterns, leading to variations in its chemical behavior.
Uniqueness
This combination of functional groups can enhance its reactivity and make it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-butyl-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-4-5-6-10-8-7-12(2)11-9(8)13-3/h7,10H,4-6H2,1-3H3 |
InChI Key |
OQGJHHCZGZQWOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CN(N=C1OC)C |
Origin of Product |
United States |
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